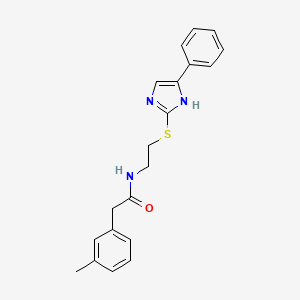
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound that features an imidazole ring, a thioether linkage, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a thiol.
Thioether formation: The imidazole derivative can be reacted with an alkyl halide to introduce the thioether linkage.
Acetamide formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can undergo reduction under specific conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated, nitrated, or alkylated aromatic compounds.
Applications De Recherche Scientifique
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The imidazole ring could interact with metal ions or other functional groups in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(1H-imidazol-2-yl)ethyl)-2-(m-tolyl)acetamide
- N-(2-(5-phenyl-1H-imidazol-2-yl)ethyl)-2-(m-tolyl)acetamide
Uniqueness
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties compared to similar compounds without this feature.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-15-6-5-7-16(12-15)13-19(24)21-10-11-25-20-22-14-18(23-20)17-8-3-2-4-9-17/h2-9,12,14H,10-11,13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSQQDXYNJPLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)

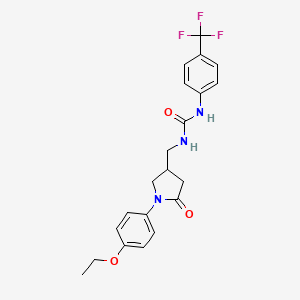
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)
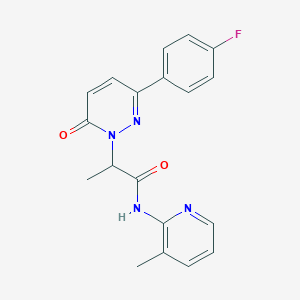

![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)

![3-Cyclopropyl-6-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2480706.png)
![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)
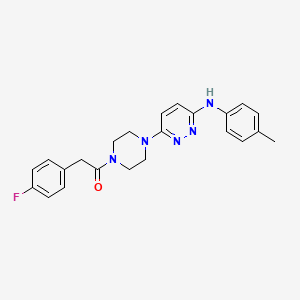
![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)
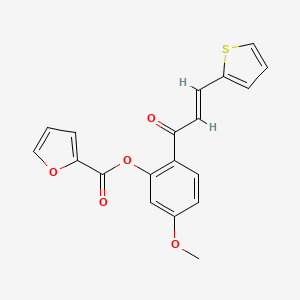
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2480714.png)
